molecular formula C16H20FN3 B15114424 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

Cat. No.: B15114424
M. Wt: 273.35 g/mol
InChI Key: ZHVCNVTXSFTUPX-UHFFFAOYSA-N
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Description

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is a complex organic compound that features a piperazine ring substituted with a cyclobutyl group and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile typically involves multiple steps. One common method involves the reaction of 4-cyclobutylpiperazine with 3-fluorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as an amine or halide .

Scientific Research Applications

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is unique due to its specific structural features, such as the cyclobutyl group and the fluorobenzonitrile moiety. These features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20FN3

Molecular Weight

273.35 g/mol

IUPAC Name

4-[(4-cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C16H20FN3/c17-16-10-13(11-18)4-5-14(16)12-19-6-8-20(9-7-19)15-2-1-3-15/h4-5,10,15H,1-3,6-9,12H2

InChI Key

ZHVCNVTXSFTUPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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